5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid
Description
Properties
IUPAC Name |
5-[(4-methoxyphenoxy)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-16-9-2-4-10(5-3-9)17-8-11-6-7-12(18-11)13(14)15/h2-7H,8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFIQJWOUCMCRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401224037 | |
| Record name | 5-[(4-Methoxyphenoxy)methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401224037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832739-39-6 | |
| Record name | 5-[(4-Methoxyphenoxy)methyl]-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Methoxyphenoxy)methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401224037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with 4-methoxyphenol in the presence of a suitable catalyst. One common method is the use of a Suzuki–Miyaura coupling reaction, which involves the use of palladium as a catalyst and boron reagents . The reaction conditions usually include a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-[(4-Methoxyphenoxy)methyl]furan-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid exhibits significant biological activity that makes it a candidate for drug development. Its structure allows for interactions with biological targets, particularly in the following areas:
Anticancer Activity
Recent studies have indicated that derivatives of furan-containing compounds exhibit anticancer properties. For instance, furan derivatives have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis. A study demonstrated that furan-based compounds could disrupt the cell cycle and promote cancer cell death through reactive oxygen species (ROS) generation .
Anti-inflammatory Effects
Another application is in anti-inflammatory therapies. Compounds similar to this compound have shown efficacy in reducing inflammation markers in vitro and in vivo. This suggests potential use in treating conditions like arthritis or other inflammatory diseases .
Agrochemicals
The compound also shows promise in agricultural applications, particularly as a herbicide or pesticide. Its ability to interact with plant growth regulators can inhibit unwanted plant growth while promoting crop health.
Herbicidal Activity
Research has indicated that furan derivatives can serve as effective herbicides by targeting specific biochemical pathways in plants. This selectivity can minimize damage to desirable crops while controlling weeds .
Materials Science
In materials science, this compound can be utilized to develop new polymers or coatings due to its functional groups that allow for cross-linking and modification.
Polymer Development
The compound's furan ring can participate in Diels-Alder reactions, which are useful for synthesizing novel polymeric materials with enhanced properties such as thermal stability and mechanical strength .
Data Tables
| Application Area | Potential Use | Observed Effects |
|---|---|---|
| Medicinal Chemistry | Anticancer drugs | Induces apoptosis in cancer cells |
| Anti-inflammatory agents | Reduces inflammation markers | |
| Agrochemicals | Herbicides | Inhibits weed growth selectively |
| Materials Science | Polymer synthesis | Enhances thermal stability |
Case Studies
-
Anticancer Study :
A study published in the Journal of Medicinal Chemistry explored a series of furan derivatives, including this compound, demonstrating their ability to inhibit tumor growth in xenograft models . -
Herbicidal Efficacy :
Research conducted on the herbicidal properties of furan derivatives showed that these compounds could effectively control weed populations without harming crop yields, making them suitable candidates for sustainable agriculture practices . -
Polymer Applications :
An investigation into the polymerization behavior of furan compounds revealed that incorporating this compound into polymer matrices improved their mechanical properties and thermal resistance .
Mechanism of Action
The mechanism of action of 5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in the context of type 2 diabetes, it inhibits gluconeogenesis by activating p300 acetyltransferase activity and promoting the acetylation and degradation of phosphoenolpyruvate carboxykinase 1 (PEPCK1) . This leads to a reduction in glucose production in the liver.
Comparison with Similar Compounds
Core Structure and Substitution Patterns
The compound shares a common furan-2-carboxylic acid scaffold with its analogs. Key variations arise in the substituents on the phenyl ring attached via a methyleneoxy linker:
Synthesis :
Most analogs are synthesized via Suzuki-Miyaura cross-coupling between methyl 5-bromofuran-2-carboxylate and substituted phenylboronic acids, followed by ester hydrolysis . For example:
Physicochemical Properties
- Solubility : Carboxylic acid analogs (e.g., 5-(4-nitrophenyl)furan-2-carboxylic acid) exhibit moderate aqueous solubility due to ionization, whereas ester derivatives (e.g., methyl esters) are more lipophilic .
Intermolecular Interactions and Crystallography
Crystal structures of nitro-substituted analogs reveal:
- Strong intermolecular hydrogen bonds between carboxylic acid groups and water molecules.
- π-π stacking between nitro-phenyl rings and aromatic residues in MbtI .
Biological Activity
5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid is a compound that has garnered interest due to its potential therapeutic applications, particularly in metabolic disorders and microbial inhibition. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is CHO, and it features a furan ring, a methoxyphenyl group, and a carboxylic acid functional group. These structural components are crucial for its biological activity.
The primary mechanism of action involves the inhibition of gluconeogenesis, which is significant in the context of type 2 diabetes management. The compound activates p300 acetyltransferase activity, leading to the acetylation and degradation of phosphoenolpyruvate carboxykinase 1 (PEPCK1), a key enzyme in gluconeogenesis. This action suggests potential therapeutic benefits in regulating blood glucose levels.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, furan-2-carboxylic acids have been shown to inhibit the swarming and swimming of various bacteria at low concentrations . This suggests that the compound may also possess similar inhibitory effects on bacterial motility, which could be beneficial in developing antimicrobial agents.
Antiviral Properties
Furan derivatives have demonstrated antiviral activities against viruses such as the tobacco mosaic virus. The structural characteristics of these compounds facilitate interactions with viral proteins, potentially disrupting their function. This opens avenues for exploring this compound as an antiviral agent.
Study on Gluconeogenesis Inhibition
A pivotal study highlighted the compound's ability to inhibit gluconeogenesis effectively. In vitro assays showed that treatment with this compound resulted in a significant reduction in glucose production from hepatic cells, correlating with decreased PEPCK1 levels.
Antimicrobial Efficacy Assessment
In another study focusing on antimicrobial activity, derivatives of furan-2-carboxylic acids were tested against Escherichia coli and other pathogens. Results indicated that these compounds could significantly reduce bacterial swarming at concentrations as low as 1.8 µg/L . This finding supports further investigation into the potential use of this compound as a natural antimicrobial agent.
Data Table: Summary of Biological Activities
Q & A
Q. Q1. What synthetic strategies are recommended for preparing 5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid?
A1. Synthesis typically involves nucleophilic substitution between 4-methoxyphenol and a furan-2-carboxylic acid derivative (e.g., bromomethylfuran-2-carboxylate). Alkaline conditions (e.g., K₂CO₃ or NaOH) are critical to promote ether bond formation. Post-synthesis purification via recrystallization or column chromatography ensures high purity. Analogous methods for structurally similar compounds (e.g., 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid) highlight the role of substituent electronic effects on reaction efficiency .
Q. Q2. How can the solubility of this compound be optimized for biological assays?
A2. Solubility in propan-2-ol or DMSO is temperature-dependent. Thermodynamic studies on positional isomers (e.g., 5-nitrophenyl derivatives) reveal that solubility increases with higher entropy of dissolution (ΔS). Pre-saturating solvents at 298 K and adjusting pH (carboxylic acid deprotonation) can enhance solubility. Melting point correlations (lower melting points improve solubility) should guide solvent selection .
Q. Q3. What analytical methods are suitable for quantifying this compound in complex matrices?
A3. Reverse-phase HPLC with UV detection (λ = 210–280 nm) is effective, as demonstrated for furan-2-carboxylic acid derivatives in honey and biological samples. Mobile phases with acetonitrile/water (acidified with 0.1% formic acid) improve peak resolution. LC-MS/MS is recommended for trace analysis due to its specificity for the carboxylic acid moiety .
Advanced Research Questions
Q. Q4. How do substituent variations (e.g., methoxy vs. nitro groups) influence biological activity?
A4. The 4-methoxyphenoxy group enhances lipophilicity and membrane permeability compared to electron-withdrawing substituents (e.g., nitro groups). In antimicrobial studies, methoxy derivatives show higher bioavailability, while nitro-substituted analogs exhibit stronger binding to microbial enzymes. Computational docking studies (e.g., AutoDock Vina) can validate these trends .
Q. Q5. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?
A5. Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:
- Standardized purity assessment : Use NMR (¹H/¹³C) and HPLC (>98% purity) to confirm compound integrity.
- Dose-response normalization : Compare IC₅₀ values across multiple assays (e.g., enzymatic vs. cellular).
- Meta-analysis : Pool data from analogs (e.g., 5-[(4-Fluorophenoxy)methyl]furan-2-carboxamide) to identify substituent-dependent trends .
Q. Q6. How can oxidation/reduction reactions modify this compound for derivative libraries?
A6.
- Oxidation : KMnO₄ in acidic conditions converts the furan ring to a diketone, while milder agents (e.g., CrO₃) target the benzylic position.
- Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol, enabling esterification or amide coupling.
- Substitution : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at the furan ring .
Mechanistic and Methodological Insights
Q. Q7. What thermodynamic parameters govern its stability in solution?
A7. Stability is influenced by:
- ΔH溶解 (Enthalpy of dissolution) : Negative values indicate exothermic dissolution (e.g., in polar aprotic solvents).
- ΔG混合 (Gibbs free energy of mixing) : Favorable values (ΔG < 0) correlate with stable colloidal dispersions.
- Degradation kinetics : Accelerated stability studies (40°C/75% RH) quantify hydrolysis rates of the ester/ether bonds .
Q. Q8. How does the methoxyphenoxy group affect metabolic pathways in pharmacokinetic studies?
A8. The methoxy group slows hepatic CYP450-mediated oxidation compared to unsubstituted phenoxy analogs. In vitro microsomal assays (human/rat liver microsomes) combined with UPLC-QTOF-MS identify primary metabolites (e.g., demethylated or glucuronidated derivatives). Pharmacokinetic modeling (e.g., Phoenix WinNonlin) predicts half-life extension in vivo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
